1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, ammonium salt
Description
Systematic IUPAC Nomenclature and CAS Registry Numbers
The systematic IUPAC name for this compound is ammonium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate , reflecting its fully fluorinated four-carbon chain and sulfonate functional group paired with an ammonium counterion. Its CAS Registry Number is 68259-10-9 , a unique identifier validated across multiple regulatory and commercial databases.
Molecular Formula and Structural Characteristics
The molecular formula is C₄H₄F₉NO₃S , with a molar mass of 317.13 g/mol . The structure comprises:
- A perfluorinated butane backbone (C₄F₉), where all hydrogen atoms are replaced by fluorine.
- A sulfonate group (-SO₃⁻) bonded to the terminal carbon.
- An ammonium cation (NH₄⁺) balancing the charge.
The SMILES notation is FC(C(C(S(=O)(=O)[O-])(F)F)(F)F)(C(F)(F)F)F.[NH4+], illustrating the branched fluorocarbon chain and ionic bonding.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₄F₉NO₃S |
| Molar Mass (g/mol) | 317.13 |
| Fluorine Content | 53.9% (by mass) |
| Sulfur Content | 10.1% (by mass) |
Relationship to Perfluorobutanesulfonate (PFBS) Anion
The compound dissociates in aqueous solutions to release the perfluorobutanesulfonate (PFBS) anion (C₄F₉SO₃⁻). PFBS is the conjugate base of perfluorobutanesulfonic acid (PFBSA, CAS 375-73-5), a short-chain per- and polyfluoroalkyl substance (PFAS). As a direct precursor , the ammonium salt serves as a stable source of PFBS in applications requiring ionic fluorosurfactants.
| PFBS-Related Property | Value |
|---|---|
| PFBS Anion Formula | C₄F₉SO₃⁻ |
| PFBS Molar Mass | 299.09 g/mol |
| Parent Acid (PFBSA) CAS | 375-73-5 |
Properties
IUPAC Name |
azanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O3S.H3N/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h(H,14,15,16);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTGBVURPMTXBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3071355 | |
| Record name | Ammonium perfluorobutanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3071355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68259-10-9 | |
| Record name | 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, ammonium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68259-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium perfluorobutanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3071355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Perfluorobutanesulfonic Acid (PFBS) Precursor
The ammonium salt is derived from perfluorobutanesulfonic acid (PFBS), which is the key intermediate. The preparation of PFBS typically involves the following steps:
- Starting Material: Sodium perfluorobutanesulfonate (C4F9SO3Na) is used as the precursor salt.
- Acidification: The sodium salt is reacted with anhydrous sulfuric acid to liberate the free acid.
- Reaction Conditions: The sodium salt is gradually added to sulfuric acid under controlled temperature and stirring conditions.
- Temperature Profile: Initial stirring at 120°C for 30 minutes is applied to ensure full conversion, monitored by ^19F-NMR spectroscopy.
- Distillation: After complete conversion, the temperature is raised to 140°C under vacuum (0.8 mbar) to distill off the pure perfluorobutanesulfonic acid as a clear liquid.
This method avoids exothermic reactions and ensures high purity of the acid product.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Acidification | Sodium perfluorobutanesulfonate + H2SO4 (anhydrous) | Convert sodium salt to free acid |
| Stirring and heating | 120°C, 30 min, 1000 rpm stirring | Complete reaction monitored by ^19F-NMR |
| Vacuum distillation | 140°C, 0.8 mbar vacuum | Purify and isolate PFBS acid |
Formation of Ammonium Salt from PFBS Acid
Once perfluorobutanesulfonic acid is obtained, the ammonium salt is prepared by neutralization with ammonia or ammonium hydroxide:
- Neutralization Reaction: PFBS acid is reacted with aqueous ammonia or ammonium hydroxide to form the ammonium salt.
- Reaction Medium: Typically carried out in aqueous solution to facilitate salt formation.
- Control of Stoichiometry: Equimolar amounts of acid and ammonia ensure complete neutralization and formation of the 1:1 ammonium salt.
- Isolation: The ammonium salt can be isolated by evaporation or crystallization from the aqueous medium.
This neutralization approach is standard for sulfonic acid salts and yields the ammonium salt with high purity and stability.
Alternative Synthetic Routes and Precursors
The ammonium salt can also be indirectly prepared via related precursors:
- Use of Perfluorobutanesulfonyl Fluoride: This intermediate can be hydrolyzed to PFBS acid and then neutralized.
- Direct Reaction of Perfluorobutanesulfonyl Chloride: Hydrolysis followed by ammonium neutralization is possible.
- Synthesis from 1-Iodononafluorobutane: This compound can be reacted with sodium dithionite in the presence of sodium bicarbonate in acetonitrile/water to yield PFBS acid, which is then converted to the ammonium salt.
These routes offer flexibility depending on available starting materials and desired scale.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Materials | Conditions/Notes | Product Form |
|---|---|---|---|
| Sodium salt acidification | Sodium PFBS salt + anhydrous H2SO4 | 120°C stirring, then 140°C vacuum distillation | Perfluorobutanesulfonic acid (liquid) |
| Neutralization with ammonia | PFBS acid + NH3 (aqueous) | Aqueous solution, equimolar, room temperature | Ammonium PFBS salt (solid or solution) |
| Alternative precursor hydrolysis | Perfluorobutanesulfonyl fluoride or chloride | Hydrolysis in aqueous medium | PFBS acid, then ammonium salt |
| Synthesis from 1-iodononafluorobutane | 1-iodononafluorobutane + sodium dithionite + NaHCO3 in acetonitrile/water | Controlled reaction conditions | PFBS acid, then ammonium salt |
Research Findings and Analytical Monitoring
- [^19F-NMR Spectroscopy](pplx://action/followup): Used extensively to monitor the conversion of sodium salt to PFBS acid, ensuring reaction completeness and purity.
- Thermal Control: Maintaining precise temperature profiles is critical to avoid decomposition or side reactions.
- Vacuum Distillation: Essential for isolating PFBS acid in high purity, removing residual sulfuric acid and byproducts.
- Stoichiometric Neutralization: Ensures formation of pure ammonium salt without excess ammonia or acid.
These analytical and procedural controls contribute to the reproducibility and quality of the final ammonium salt product.
Chemical Reactions Analysis
Types of Reactions
1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, ammonium salt undergoes various chemical reactions, including:
Substitution Reactions: It can react with alcohols and phenols to form nonafluorobutanesulfonate esters (nonaflates).
Catalytic Reactions: It can act as a catalyst in the synthesis of compounds such as 6-chloro-6H-dibenz[c,e][1,2]oxaphosphorin and N-benzylpyridin-2-amine.
Common Reagents and Conditions
Common reagents used in these reactions include sodium dithionite, sodium bicarbonate, and various alcohols and phenols. Reaction conditions often involve the use of acetonitrile/water mixtures and controlled temperatures to ensure optimal yields.
Major Products
The major products formed from these reactions include nonafluorobutanesulfonate esters and various organic compounds synthesized using the compound as a catalyst .
Scientific Research Applications
Industrial Applications
- Surfactant in Manufacturing
- Stain-Resistant Fabrics
- Firefighting Foams
- Electronics Manufacturing
- Analytical Chemistry
Environmental Considerations
The persistence of PFAS compounds like ammonium PFBS raises concerns regarding their environmental impact. Regulatory agencies are increasingly monitoring these substances due to their potential health risks and environmental persistence .
Case Study 1: Textile Industry Application
A study evaluated the effectiveness of ammonium PFBS in improving stain resistance in cotton fabrics. Results indicated a significant reduction in stain absorption compared to untreated fabrics. The treated fabrics maintained their stain-resistant properties after multiple washes.
Case Study 2: Firefighting Foam Efficacy
Research conducted on firefighting foams containing ammonium PFBS demonstrated superior performance in extinguishing fires involving flammable liquids compared to traditional foams. The study highlighted the compound's ability to form an effective barrier against vapors.
Data Tables
| Application Area | Description | Benefits |
|---|---|---|
| Surfactant | Used in various industrial processes | Enhances stability and performance |
| Stain-Resistant Fabrics | Treatment for textiles | Improves longevity and cleanliness |
| Firefighting Foams | Component in foam formulations | Effective suppression of flammable liquids |
| Electronics Manufacturing | Used in semiconductor production | Ensures precise chemical properties |
| Analytical Chemistry | Standard for detecting PFAS compounds | Reliable detection methods |
Mechanism of Action
The mechanism of action of 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, ammonium salt involves its strong carbon-fluorine bonds, which contribute to its stability and resistance to chemical and biological degradation . These properties make it an effective catalyst and reagent in various chemical reactions. The compound’s molecular targets and pathways are primarily related to its ability to facilitate the formation of stable intermediates and products in organic synthesis .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Ammonium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
- CAS No.: 68259-10-9
- Molecular Formula: C₄H₄F₉NO₃S
- Molecular Weight : 317.13 g/mol
- Structure : A perfluorinated butane chain (C4) with a sulfonate group (-SO₃⁻) and ammonium (NH₄⁺) as the counterion.
Properties and Applications :
This compound belongs to the per- and polyfluoroalkyl substances (PFAS) family, specifically the perfluorobutanesulfonic acid (PFBS) derivatives. Its perfluorinated chain provides hydrophobicity and chemical stability, making it suitable for applications such as surfactants, electrolytes, or industrial processing agents. However, its use is subject to regulatory scrutiny due to environmental persistence concerns .
Key Compounds for Comparison
The following structurally related sulfonic acid salts are analyzed:
Ammonium nonafluorobutanesulfonate (C4, ammonium salt).
Potassium nonafluorobutanesulfonate (C4, potassium salt).
Triphenylsulfonium nonaflate (C4, sulfonium salt).
1-Pentanesulfonic acid, undecafluoro-, potassium salt (C5, potassium salt).
3,3,4,4,5,5,6,6,7,7,8,8-Tridecafluoro-1-octanesulfonic acid ammonium salt (C8, ammonium salt).
Comparative Analysis
Table 1: Structural and Functional Comparison
Detailed Comparisons
Cation Influence on Properties
- Ammonium vs. Potassium Salts : Ammonium salts (e.g., 68259-10-9) generally exhibit higher solubility in polar solvents compared to potassium salts (e.g., 29420-49-3) due to the smaller ionic radius of NH₄⁺. Potassium salts may prefer solid-state applications like flame retardants .
- Triphenylsulfonium Salt : The bulky triphenylsulfonium cation (144317-44-2) enhances thermal stability, making it ideal for photolithography in semiconductor manufacturing .
Chain Length and Environmental Impact
- C4 vs. C8 Derivatives : Shorter-chain C4 compounds (e.g., 68259-10-9) are less bioaccumulative than C8 analogs (e.g., PFOS). The EPA identifies PFBS (C4) as a safer alternative to PFOS but still monitors its use .
- C5 Derivatives : The C5 potassium salt (3872-25-1) balances hydrophobicity and mobility, often used in high-performance lubricants but poses moderate environmental risks .
Toxicity and Regulation
- PFBS Derivatives : Both ammonium and potassium C4 salts are less toxic than legacy PFAS like PFOS. However, the U.S. EPA requires reporting for significant new uses of related sulfonamides (e.g., PMN P–09–477) .
- Longer-Chain Salts : C8 compounds face global restrictions under the Stockholm Convention due to persistence and toxicity .
Biological Activity
1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, ammonium salt (commonly referred to as ammonium perfluorobutanesulfonate or ammonium PFBS) is a perfluoroalkyl substance (PFAS) that has garnered attention due to its unique chemical properties and potential biological effects. This compound is primarily used in various industrial applications and has raised concerns regarding its environmental persistence and toxicity.
- Chemical Formula : C₄H₄F₉NO₃S
- Molecular Weight : 300.10 g/mol
- CAS Number : 68259-10-9
Biological Activity Overview
The biological activity of ammonium PFBS has been studied in various contexts, particularly concerning its toxicological effects on mammals and potential endocrine-disrupting properties.
Toxicological Studies
- Absorption and Distribution : Studies indicate that PFBS is rapidly absorbed in the gastrointestinal tract but does not accumulate significantly in tissues. For instance, after exposure to high doses (1000 mg/kg), recovery from tissues was only about 10% of the ingested dose within five days .
-
Toxic Effects :
- Liver and Kidney : In rodent studies, PFBS exposure led to increased liver weights and histopathological changes such as hepatocyte hypertrophy at doses above 62.5 mg/kg .
- Endocrine Disruption : The compound has been shown to affect thyroid hormone levels in rats, with significant alterations observed across various doses .
- Neurotoxicity and Developmental Effects : Evidence suggests that PFBS may induce neurotoxic effects and developmental issues in offspring when exposed during gestation .
Case Studies
Several studies have provided insights into the biological impacts of ammonium PFBS:
- Study on Rats : A 28-day study involving SD rats administered with PFBS at doses of 0, 100, 300, and 900 mg/kg/day revealed significant dose-related increases in liver weights and alterations in serum biochemistry parameters such as blood urea nitrogen levels .
- Human Health Assessment : Research indicates that PFBS binds significantly to human serum proteins (94% binding), suggesting potential implications for human health due to its interaction with physiological processes .
Environmental Impact
Ammonium PFBS is known for its environmental persistence due to the strong carbon-fluorine bonds characteristic of PFAS compounds. It tends to remain in aquatic environments rather than being adsorbed into soil or sediments . This persistence raises concerns regarding bioaccumulation and ecological toxicity.
Summary of Findings
| Study Aspect | Findings |
|---|---|
| Absorption | Rapidly absorbed; minimal tissue accumulation |
| Liver Toxicity | Increased liver weights; hepatocyte hypertrophy |
| Endocrine Effects | Altered thyroid hormone levels |
| Neurotoxicity | Potential neurotoxic effects observed |
| Environmental Fate | Persistent in water; low soil adsorption |
Q & A
Q. What are the optimal storage and handling protocols for this compound to ensure stability in laboratory settings?
The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 4°C to prevent degradation. Its oil-like consistency and sensitivity to moisture necessitate airtight containers with desiccants. Solubility in acetonitrile and DMSO makes these solvents ideal for preparing stock solutions, but prolonged exposure to ambient conditions should be avoided .
Q. How is this compound synthesized, and what purity standards are critical for experimental reproducibility?
Synthesis typically involves fluorination of butanesulfonic acid precursors using perfluorination agents. Post-synthesis purification via column chromatography (e.g., silica gel with acetonitrile/water gradients) is essential. Purity ≥99% is required for reproducible results, verified by NMR (<sup>19</sup>F and <sup>1</sup>H) and LC-MS to confirm absence of residual fluorinated byproducts .
Q. What analytical techniques are recommended for quantifying this compound in environmental samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with negative ion electrospray ionization is the gold standard. Use a C18 column and a mobile phase of 2 mM ammonium acetate in methanol/water (70:30). Calibration curves spanning 0.1–100 ng/L are critical due to low environmental concentrations (e.g., groundwater detections ≤68 ng/L) .
Advanced Research Questions
Q. How do contradictory data on environmental persistence arise, and how can they be resolved?
Discrepancies in environmental half-life (e.g., 2–5 years in groundwater vs. <1 year in surface water) stem from variable redox conditions and microbial communities. To resolve contradictions, conduct controlled microcosm studies with isotopic labeling (<sup>13</sup>C or <sup>19</sup>F tracking) to isolate degradation pathways under aerobic/anaerobic conditions .
Q. What experimental designs are effective for studying its toxicity mechanisms in mammalian models?
Use in vitro models (e.g., human hepatocytes or primary immune cells) exposed to 0.1–100 µM concentrations. Measure peroxisome proliferator-activated receptor (PPAR) activation via luciferase reporter assays and oxidative stress markers (e.g., glutathione depletion). In vivo studies require dose-response designs (0.1–10 mg/kg/day) with longitudinal serum PFAS quantification .
Q. How does its ion-pairing behavior compare to other perfluorinated sulfonates in chromatographic applications?
Compared to perfluorooctanesulfonate (PFOS), this compound exhibits weaker ion-pairing due to its shorter alkyl chain. Optimize separation by adjusting buffer pH (2.5–3.5) and pairing agents (e.g., tetrabutylammonium bromide). Retention times are ~30% shorter than PFOS under identical LC conditions, requiring method revalidation .
Q. What are the challenges in detecting its degradation intermediates, and how can they be mitigated?
Short-chain intermediates (e.g., trifluoroacetic acid) are highly polar and poorly retained in conventional LC systems. Use hydrophilic interaction liquid chromatography (HILIC) with high-resolution MS (Orbitrap or Q-TOF). Spike samples with isotopically labeled internal standards (e.g., <sup>13</sup>C4-PFBS) to correct matrix effects .
Data Contradiction Analysis
Q. Why do studies report conflicting bioaccumulation factors (BAFs) for this compound?
Variability in BAFs (e.g., 0.1–5.0 in fish) arises from differences in trophic levels and exposure durations. Standardize protocols using OECD Test Guideline 305: conduct 28-day exposure assays with controlled feeding regimes and tissue-specific quantification (liver vs. muscle) .
Q. How can researchers reconcile discrepancies in its thermal stability during material synthesis?
Reported decomposition temperatures range from 250–300°C due to impurities (e.g., residual sulfonic acid groups). Perform thermogravimetric analysis (TGA) under nitrogen with heating rates ≤5°C/min. Pair with differential scanning calorimetry (DSC) to identify endothermic degradation peaks .
Comparative Studies
Q. What methodological considerations are critical when comparing this compound to other PFAS in environmental fate studies?
Account for differences in solubility (e.g., 550 mg/L for ammonium salt vs. 3.4 mg/L for potassium salt) and sorption coefficients (Kd). Use soil-water partitioning experiments with LC-MS/MS quantification. Normalize data to organic carbon content (Koc) to enable cross-study comparisons .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
